An In-depth Technical Guide to 6-Amino-2,3-difluorobenzoic Acid
An In-depth Technical Guide to 6-Amino-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,3-difluorobenzoic acid, with the CAS number 442134-72-7, is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and an amino group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
While extensive experimental data for 6-Amino-2,3-difluorobenzoic acid is not widely published, information from various chemical suppliers provides some key physical and chemical characteristics. It is important to note that some of the listed properties are predicted rather than experimentally determined.
Table 1: Physical and Chemical Properties of 6-Amino-2,3-difluorobenzoic acid
| Property | Value | Source |
| CAS Number | 442134-72-7 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |
| Molecular Weight | 173.12 g/mol | [2][3] |
| Boiling Point (Predicted) | 317.5 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 145.8 °C | [4] |
| Refractive Index (Predicted) | 1.578 | [4] |
| Purity | ≥98% (via HPLC) | [5] |
| Storage | Store in a cool, dry place. Keep sealed in a dry environment at room temperature. | [1][6] |
Spectroscopic Data
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¹H NMR: Signals corresponding to the aromatic protons and the amine and carboxylic acid protons would be expected. The fluorine atoms will cause splitting of the adjacent proton signals.
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¹³C NMR: Resonances for the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting patterns.
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IR Spectroscopy: Characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F bonds would be present.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with fragmentation patterns characteristic of the loss of functional groups.
Synthesis and Reactivity
A detailed, experimentally verified synthesis protocol for 6-Amino-2,3-difluorobenzoic acid is not described in the available search results. However, general synthetic strategies for analogous aminofluorobenzoic acids often involve the following approaches:
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Reduction of a Nitro Group: A common method involves the reduction of a corresponding nitro-substituted difluorobenzoic acid. Various reducing agents can be employed for this transformation.
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Amination of a Halogenated Precursor: Nucleophilic aromatic substitution of a suitable trifluorobenzoic acid derivative, where a fluorine or other halogen atom is displaced by an amino group or a protected equivalent.
The reactivity of 6-Amino-2,3-difluorobenzoic acid is dictated by its functional groups: the carboxylic acid, the aromatic amine, and the fluorinated benzene ring.
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The carboxylic acid group can undergo esterification, amidation, and reduction.
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The amino group can be acylated, alkylated, and can participate in diazotization reactions.
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The fluorinated aromatic ring is activated towards certain electrophilic substitutions and can participate in nucleophilic aromatic substitution reactions under specific conditions.
Below is a conceptual workflow for a potential synthesis route.
Applications in Drug Development and Research
While specific examples of drugs containing the 6-Amino-2,3-difluorobenzoic acid moiety are not prevalent in the immediate search results, the broader class of fluorinated aminobenzoic acids are recognized as important pharmacophores and building blocks in drug discovery.[8]
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including:
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Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug.
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Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
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Lipophilicity and Bioavailability: The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Substituted aminobenzoic acids, in general, have been investigated for a wide range of biological activities, including as inhibitors of cholinesterase for potential use in treating Alzheimer's disease, and as scaffolds for antimicrobial agents.
The logical relationship for its utility in drug discovery can be visualized as follows:
Experimental Protocols
Due to the lack of published, detailed experimental procedures for 6-Amino-2,3-difluorobenzoic acid in the search results, this section provides a generalized protocol for a key transformation often used in the synthesis of similar compounds: the reduction of an aromatic nitro group to an amine.
General Protocol for the Reduction of a Nitroarene to an Aniline using Iron in Acidic Medium
Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate. Appropriate safety precautions must be taken when performing any chemical reaction.
Materials:
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Nitro-substituted precursor
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Iron powder (fine grade)
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Hydrochloric acid (concentrated or dilute, to be optimized)
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Ethanol or a similar solvent
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Sodium bicarbonate or other suitable base
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitro-substituted precursor and iron powder in a mixture of ethanol and water.
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Heat the mixture to reflux with vigorous stirring.
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Add the hydrochloric acid dropwise to the refluxing mixture. The reaction is often exothermic.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Neutralize the remaining aqueous solution with sodium bicarbonate until the pH is basic.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-substituted product.
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Purify the product by a suitable method, such as recrystallization or column chromatography.
This protocol would need to be specifically tailored for the reduction of the nitro-precursor of 6-Amino-2,3-difluorobenzoic acid.
Conclusion
6-Amino-2,3-difluorobenzoic acid is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While detailed experimental data is not yet widely available in the public domain, its structural features suggest it is a valuable tool for researchers in medicinal chemistry. Further publication of its experimental properties and synthetic methodologies would be beneficial to the scientific community.
References
- 1. 442134-72-7|6-Amino-2,3-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 442134-72-7 | 6-Amino-2,3-difluorobenzoic acid - Fluoropharm [fluoropharm.com]
- 3. chinachemnet.com [chinachemnet.com]
- 4. 442134-72-7 | 6-Amino-2,3-difluorobenzoic acid - Capot Chemical [capotchem.com]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Amino-2,3-difluorobenzoic acid - CAS:442134-72-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. dempochem.com [dempochem.com]
- 8. chemimpex.com [chemimpex.com]

